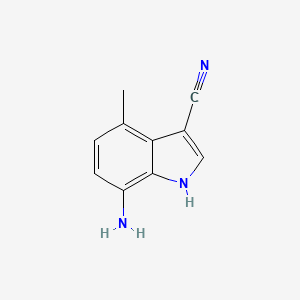

7-amino-4-methyl-1H-indole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBJIBHAKCNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471020 | |

| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289483-87-0 | |

| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-methyl-1H-indole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 7-amino-4-methyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the basic properties of 7-amino-4-methyl-1H-indole-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and detailed experimental protocols for its characterization.

Introduction

This compound is a heterocyclic organic compound featuring an indole scaffold, a functionality of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds. The presence of an amino group at the 7-position and a carbonitrile at the 3-position suggests a unique combination of chemical properties, including basicity, nucleophilicity, and the potential for diverse chemical modifications. This guide aims to provide a detailed theoretical and practical framework for understanding and experimentally determining the core basic properties of this molecule.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that some of these values are predicted and await experimental verification.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₉N₃ | ChemSpider |

| Molecular Weight | 171.20 g/mol | ChemSpider |

| Appearance | Gray solid (predicted) | - |

| pKa (indole N-H acidity) | 15.65 ± 0.30 (Predicted) | ChemicalBook[1] |

| pKa (conjugate acid of 7-amino group) | Not experimentally determined. Estimated to be in the range of 4-5. | Inferred from aniline (pKaH = 4.6)[1] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and dimethylformamide. | Inferred from Umifenovir[2] and general indole properties. |

Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the 7-amino group.

Theoretical Considerations:

-

Comparison to Aniline: The 7-amino group is attached to a benzene ring fused to a pyrrole ring. Its basicity is expected to be comparable to, though slightly modified from, that of aniline. The conjugate acid of aniline has a pKa of approximately 4.6.[1] This value serves as a useful starting point for estimating the basicity of the 7-amino group in the indole scaffold.

-

Electronic Effects: The indole ring system can influence the basicity of the amino group through electronic effects. The electron-donating or withdrawing nature of the rest of the indole nucleus will modulate the electron density on the 7-amino nitrogen. The nitrile group at the 3-position is electron-withdrawing, which could slightly decrease the basicity of the 7-amino group compared to unsubstituted 7-aminoindole.

Experimental Determination of Basicity (pKa of the Conjugate Acid):

A precise measure of the basicity is the pKa of its conjugate acid (pKaH). This can be experimentally determined using potentiometric or spectrophotometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol outlines a standard procedure for determining the pKa of the conjugate acid of this compound.[3][4][5][6][7]

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Methanol or other suitable co-solvent if solubility is low

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beakers

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-5 mM. If the compound has low aqueous solubility, a co-solvent such as methanol can be used, and the pKa in the mixed solvent system can be extrapolated to aqueous solution.

-

Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode.

-

Titration: Titrate the sample solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the first or second derivative of the titration curve.

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

Theoretical Considerations:

-

"Like Dissolves Like": The molecule possesses both polar (amino and nitrile groups, indole N-H) and nonpolar (indole ring system, methyl group) characteristics. This suggests it will have limited solubility in water and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol.

Experimental Determination of Solubility:

The shake-flask method is a standard technique for determining equilibrium solubility.[8][9][10]

Experimental Protocol: Shake-Flask Method for Solubility Determination

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, methanol, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Reactivity

The reactivity of this compound is dictated by its functional groups: the 7-amino group, the indole ring, and the 3-carbonitrile group.

Reactivity of the 7-Amino Group:

-

Basicity and Nucleophilicity: As a primary aromatic amine, the 7-amino group can act as a base and a nucleophile. It can be protonated by acids and can participate in nucleophilic substitution and addition reactions.

-

Acylation and Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides and alkylated with alkyl halides.

-

Diazotization: The primary amino group can undergo diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

Reactivity of the Indole Ring:

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The most reactive position is typically C3, but since it is substituted, electrophilic attack may occur at other positions on the pyrrole or benzene ring, influenced by the directing effects of the existing substituents.[11]

Reactivity of the 3-Carbonitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate.[12][13]

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[12]

-

Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis.[12][13]

Experimental Protocol: General Assessment of Chemical Reactivity

This protocol provides a framework for assessing the reactivity of this compound with common reagents.

Materials:

-

This compound

-

A selection of reagents (e.g., acetic anhydride, benzyl bromide, sodium nitrite/HCl, strong acid, strong base, LiAlH₄)

-

Appropriate solvents (e.g., THF, DMF, water)

-

Reaction vials or round-bottom flasks

-

Stirring and temperature control equipment

-

Analytical techniques for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)

Procedure:

-

Reaction Setup: In a reaction vial, dissolve this compound in a suitable solvent under an inert atmosphere if necessary.

-

Reagent Addition: Add the chosen reagent to the solution. The reaction may be performed at room temperature or with heating, depending on the expected reactivity.

-

Reaction Monitoring: Monitor the progress of the reaction over time using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Once the reaction is complete, perform an appropriate work-up procedure to quench the reaction and isolate the product. This may involve extraction, precipitation, or chromatography.

-

Product Characterization: Characterize the structure of the isolated product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the transformation.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for the experimental determination of its core basic properties is presented below.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding and characterizing its fundamental basic properties. By leveraging knowledge of analogous structures and employing the detailed experimental protocols provided, researchers can effectively determine the pKa, solubility, and reactivity of this compound. Such data is invaluable for its potential application in drug discovery and development, enabling informed decisions regarding its synthesis, formulation, and biological evaluation. The provided workflow diagram offers a clear and logical path for the systematic investigation of this and similar novel chemical entities.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Umifenovir - Wikipedia [en.wikipedia.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asdlib.org [asdlib.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Indole - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

physicochemical characteristics of 7-amino-4-methyl-1H-indole-3-carbonitrile

An In-depth Technical Guide to 7-amino-4-methyl-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide summarizes key quantitative data, details experimental protocols, and explores potential signaling pathways based on the activity of related indole compounds.

Physicochemical Characteristics

This compound is a heterocyclic organic compound featuring an indole core structure, which is a common motif in many biologically active molecules.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | [2][3] |

| Molecular Weight | 171.2 g/mol | [2][3] |

| CAS Number | 289483-87-0 | [2][3] |

| Appearance | Gray Powder | [2] |

| Boiling Point | 441.2 ± 40.0 °C (Predicted) | [2] |

| Density | 1.28 g/cm³ (Predicted) | [2] |

| pKa | 15.65 ± 0.30 (Predicted) | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [2][4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.[2]

Materials:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

-

Tetrahydrofuran (THF) (100 mL)

-

Methanol (100 mL)

-

Platinum oxide (PtO₂) (430 mg, 1.87 mmol)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether

-

Hexane

Procedure:

-

Suspend 12.6 g of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[2]

-

Add 430 mg of platinum oxide to the suspension to act as a catalyst.[2]

-

Carry out the hydrogenation reaction at room temperature under a hydrogen pressure of 3 atm.[2]

-

After the reaction is complete, remove the platinum oxide catalyst by filtration.[2]

-

Concentrate the filtrate to dryness.[2]

-

Add a mixed solvent of tert-butyl methyl ether and hexane to the residue to precipitate the product.[2]

-

Collect the precipitated crystals by filtration to yield 10.7 g of this compound (99.8% yield).[2]

Characterization

The synthesized product can be characterized using various analytical techniques. The primary method cited is ¹H-NMR spectroscopy.

¹H-NMR (DMSO-d₆): The following chemical shifts (δ) in ppm are characteristic of the product:

-

2.47 (3H, s): Corresponds to the methyl (CH₃) group at position 4.

-

5.07 (2H, s): Corresponds to the amino (NH₂) group at position 7.

-

6.34 (1H, d, J = 7.6 Hz): Aromatic proton.

-

6.64 (1H, d, J = 7.6 Hz): Aromatic proton.

-

8.10 (1H, s): Proton on the indole ring.

-

11.70 (1H, br s): Proton of the indole NH group.[2]

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in current literature, the broader class of indole-containing compounds is known for significant pharmacological effects, particularly in oncology.

Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to be potent anti-cancer agents.[5] These compounds can modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[5] They also affect the downstream transcription factor NF-κB, which plays a role in inflammation, invasion, and angiogenesis.[5]

It is important to note that the following diagram represents a generalized signaling pathway that is known to be modulated by certain indole compounds. The specific interaction of this compound with this pathway has not been experimentally confirmed.

Conclusion

This compound is a synthetically accessible compound with well-defined physicochemical properties. While its specific biological functions are yet to be fully elucidated, its structural similarity to other biologically active indole derivatives suggests it may be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential interactions with key cellular signaling pathways and to evaluate its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 289483-87-0 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. achmem.com [achmem.com]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

7-amino-4-methyl-1H-indole-3-carbonitrile: A Technical Overview of a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic compound belonging to the indole family, a core structure in numerous biologically active molecules. While extensive public data on the specific biological activity and targets of this particular compound are limited, its primary role appears to be that of a crucial synthetic intermediate and building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, chemical properties, and its potential applications in the development of novel therapeutic agents. The document is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the backbone of a wide array of natural products and synthetic compounds with significant therapeutic properties. This compound (CAS No. 289483-87-0) represents a functionalized indole derivative with strategic placement of amino and cyano groups, making it an attractive starting material for chemical library synthesis. This compound is often categorized as a "screening compound," intended for use in high-throughput screening campaigns to identify hit compounds, particularly in the fields of oncology and anti-inflammatory research. Its derivatization potential allows for the exploration of a broad chemical space in the search for new drug candidates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 289483-87-0 | [1] |

| Molecular Formula | C₁₀H₉N₃ | [1] |

| Molecular Weight | 171.2 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 7-Amino-3-cyano-4-methyl-1H-indole | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Synthetic Workflow

The following diagram illustrates the synthetic conversion of the nitro-indole precursor to the final amino-indole product.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation

The following is a general experimental protocol for the synthesis of this compound based on available literature.[1]

Materials:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether

-

Hexane

Procedure:

-

A suspension of 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol is prepared.[1]

-

To this suspension, 430 mg (1.87 mmol) of platinum oxide is added as a catalyst.[1]

-

The hydrogenation reaction is carried out at room temperature under a hydrogen pressure of 3 atm.[1]

-

Upon completion of the reaction, the catalyst is removed by filtration.[1]

-

The filtrate is concentrated to dryness.[1]

-

A mixed solvent of tert-butyl methyl ether and hexane is added to the residue to precipitate the product.[1]

-

The precipitated crystals are collected by filtration to yield 10.7 g of this compound (yield: 99.8%).[1]

Product Characterization:

-

¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Role in Drug Discovery and Historical Context

The discovery and specific historical development of this compound are not well-documented in publicly accessible literature. Its emergence is likely tied to the broader exploration of indole chemistry for medicinal applications. The presence of multiple functional groups—the indole nitrogen, the 7-amino group, and the 3-carbonitrile—provides several points for chemical modification, making it a versatile scaffold for generating libraries of diverse compounds.

The logical relationship for its use in drug discovery can be visualized as follows:

Caption: Role of this compound in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of publicly available data regarding the specific biological targets, mechanism of action, and quantitative biological activity (e.g., IC₅₀, Kᵢ) of this compound. While the indole core is associated with a wide range of biological activities, including anticancer and anti-inflammatory effects, the specific contributions of the 7-amino, 4-methyl, and 3-carbonitrile substitutions in this particular arrangement have not been detailed in the scientific literature.

Researchers utilizing this compound are encouraged to perform their own comprehensive biological evaluations to determine its activity profile.

Conclusion

This compound is a readily synthesizable indole derivative that holds potential as a versatile building block in medicinal chemistry. Its value lies in its potential for derivatization to create novel compounds for drug discovery screening. While its own biological activity is not yet characterized in the public domain, its structural features make it a compound of interest for synthetic and medicinal chemists. This guide provides the foundational chemical knowledge required to work with this compound and highlights the opportunity for further research into its biological properties.

References

synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile from 4-methyl-7-nitro-1H-indole-3-carbonitrile

A Comprehensive Technical Guide to the Synthesis of 7-Amino-4-Methyl-1H-Indole-3-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of this compound, a key intermediate in pharmaceutical research, from its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile. The core of this transformation involves the reduction of an aromatic nitro group to an amine. While a specific protocol for this exact substrate is not extensively documented in publicly available literature, this guide outlines the most effective and commonly employed methods for the reduction of nitroindoles to their corresponding aminoindoles.[1][2] The experimental protocols provided are adapted from established procedures for structurally similar compounds and represent viable synthetic routes.

The starting material, 4-methyl-7-nitro-1H-indole-3-carbonitrile, is a known compound with CAS number 289483-82-5.[3][4][5] The target product, this compound, is also a known chemical entity, identified by CAS number 289483-87-0.[6][7][8]

Core Synthetic Pathway: Reduction of a Nitroindole

The fundamental chemical transformation is the reduction of the nitro group at the 7-position of the indole ring to an amino group.

Caption: Chemical transformation from the nitro compound to the amino compound.

Several reliable methods are available for this reduction, with the choice often depending on factors such as reaction scale, functional group tolerance, and desired product purity. The most prominent methods include catalytic hydrogenation, and chemical reduction using reagents like sodium dithionite or stannous chloride.[1]

Experimental Methodologies & Data

This section provides detailed experimental protocols for the three primary methods of nitro group reduction. The quantitative data for these adapted procedures are summarized in the subsequent tables for ease of comparison.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge it with hydrogen gas.

-

Maintain a hydrogen atmosphere (using a balloon or a Parr apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 1-4 hours.[1]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Table 1: Quantitative Data for Catalytic Hydrogenation

| Parameter | Value |

| Substrate | 4-methyl-7-nitro-1H-indole-3-carbonitrile |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 1 - 4 hours |

| Work-up | Filtration and solvent evaporation |

Method 2: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an effective reducing agent for aromatic nitro compounds in an aqueous basic medium.[9]

Experimental Protocol:

-

Dissolve 4-methyl-7-nitro-1H-indole-3-carbonitrile in a mixture of ethanol and a 1 M sodium hydroxide solution in a round-bottom flask.[1]

-

In a separate flask, prepare a solution of sodium dithionite in a 0.5 M sodium hydroxide solution.[9]

-

Heat the solution of the nitroindole to approximately 50 °C with stirring.[1][9]

-

Add the sodium dithionite solution dropwise to the heated nitroindole solution.

-

Continue stirring at 50 °C and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[1]

-

Once the reaction is complete, filter the hot mixture to remove any insoluble materials.

-

Evaporate the solvent from the filtrate. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Table 2: Quantitative Data for Sodium Dithionite Reduction

| Parameter | Value |

| Substrate | 4-methyl-7-nitro-1H-indole-3-carbonitrile |

| Reagent | Sodium Dithionite (Na₂S₂O₄) |

| Solvent System | Ethanol / Aqueous Sodium Hydroxide |

| Temperature | 50 °C |

| Reaction Time | 30 - 60 minutes |

| Work-up | Filtration, extraction, and evaporation |

Method 3: Reduction with Stannous Chloride

Stannous chloride (SnCl₂), particularly in the presence of a strong acid, is a classic and robust reagent for the reduction of aromatic nitro groups.[1]

Experimental Protocol:

-

To a solution of 4-methyl-7-nitro-1H-indole-3-carbonitrile in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O).

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir.

-

Monitor the reaction by TLC. Completion is typically observed within 1.5-3 hours.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is above 8. This will cause the precipitation of tin salts.

-

Filter the mixture to remove the tin salts, washing the precipitate with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Table 3: Quantitative Data for Stannous Chloride Reduction

| Parameter | Value |

| Substrate | 4-methyl-7-nitro-1H-indole-3-carbonitrile |

| Reagent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |

| Co-reagent | Concentrated Hydrochloric Acid (HCl) |

| Solvent | Ethanol |

| Temperature | Reflux (70-80 °C) |

| Reaction Time | 1.5 - 3 hours |

| Work-up | Neutralization, filtration, and extraction |

Workflow and Process Visualization

The overall experimental workflow for the synthesis can be generalized as shown below, encompassing the key stages from reaction setup to product isolation.

Caption: Generalized experimental workflow for the synthesis.

Concluding Remarks

The synthesis of this compound from its nitro precursor is a straightforward reduction reaction. The choice of methodology—catalytic hydrogenation, sodium dithionite, or stannous chloride—will depend on the specific laboratory setup, available reagents, and the desired scale of the synthesis. All three methods are well-established for the reduction of nitroindoles and offer reliable pathways to the desired aminoindole product. It is important to note that aminoindoles can be sensitive to air and light, and it may be advantageous to use the product in subsequent reactions promptly or to protect the newly formed amino group.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. 289483-82-5 Cas No. | 4-Methyl-7-nitro-1H-indole-3-carbonitrile | Apollo [store.apolloscientific.co.uk]

- 4. 4-methyl-7-nitro-1H-indole-3-carbonitrile 97% | CAS: 289483-82-5 | AChemBlock [achemblock.com]

- 5. 4-methyl-7-nitro-1H-indole-3-carbonitrile | 289483-82-5 [m.chemicalbook.com]

- 6. 289483-87-0 | this compound | Amines | Ambeed.com [ambeed.com]

- 7. 289483-87-0|this compound|BLD Pharm [bldpharm.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. ijrar.org [ijrar.org]

Spectroscopic and Synthetic Profile of 7-amino-4-methyl-1H-indole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data available for the heterocyclic compound 7-amino-4-methyl-1H-indole-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data for the characterization and synthesis of this molecule.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 11.70 | br s | 1H | - | N-H (Indole) |

| 8.10 | s | 1H | - | H-2 |

| 6.64 | d | 1H | 7.6 | Ar-H |

| 6.34 | d | 1H | 7.6 | Ar-H |

| 5.07 | s | 2H | - | NH₂ |

| 2.47 | s | 3H | - | CH₃ |

Solvent: DMSO-d₆

Experimental Protocols

A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]

Synthesis of this compound [1]

Materials:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Platinum oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether

-

Hexane

Procedure:

-

A suspension of 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile is prepared in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

-

To this suspension, 430 mg (1.87 mmol) of platinum oxide is added as a catalyst.[1]

-

The reaction mixture is then subjected to hydrogenation at room temperature under a hydrogen pressure of 3 atm.[1]

-

Upon completion of the reaction, the catalyst is removed by filtration.[1]

-

The filtrate is concentrated to dryness.[1]

-

A mixed solvent of tert-butyl methyl ether and hexane is added to the residue to precipitate the product.[1]

-

The precipitated crystals are collected by filtration to yield 10.7 g (99.8% yield) of this compound.[1]

Workflow and Characterization

The logical flow for the synthesis and characterization of this compound is outlined below. This process begins with the starting material and proceeds through the chemical transformation to the final product, which is then subjected to spectroscopic analysis for structural verification.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 7-amino-4-methyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 7-amino-4-methyl-1H-indole-3-carbonitrile. It includes available experimental data, detailed experimental protocols, and logical workflows for data interpretation, designed to assist researchers in the characterization of this and related molecules.

Compound Information

| Compound Name | This compound |

| CAS Number | 289483-87-0 |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| Structure | N#CC1=C(C)C=CC2=C1NC=C2N |

NMR Spectroscopic Data

¹H NMR Data

The following table summarizes the proton NMR (¹H NMR) spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.70 | br s | 1H | - | N-H (indole) |

| 8.10 | s | 1H | - | H-2 |

| 6.64 | d | 1H | 7.6 | H-6 |

| 6.34 | d | 1H | 7.6 | H-5 |

| 5.07 | s | 2H | - | -NH₂ |

| 2.47 | s | 3H | - | -CH₃ |

Solvent: DMSO-d₆

¹³C NMR Data

Mass Spectrometry Data

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for indole derivatives like this compound.

NMR Spectroscopy

4.1.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean vial.

-

Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

4.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: DMSO-d₆

-

Pulse Program: Standard single-pulse (zg30)

-

Spectral Width: 0-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

4.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: DMSO-d₆

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Temperature: 298 K

4.1.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry

4.2.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

4.2.2. Data Acquisition (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV (ESI).

-

Source Temperature: 100-150 °C (ESI).

-

Desolvation Gas Flow: Dependent on the instrument.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route to this compound.

¹H NMR Signal Assignment Logic

This diagram outlines the logical process for assigning the proton signals in the ¹H NMR spectrum.

Structural Elucidation of 7-amino-4-methyl-1H-indole-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 7-amino-4-methyl-1H-indole-3-carbonitrile. This document details the analytical methodologies and spectroscopic data essential for the unambiguous confirmation of its molecular structure. The synthesis, purification, and characterization of this compound are critical for its potential applications in medicinal chemistry and materials science.

Compound Profile

This compound is a substituted indole derivative with potential as a scaffold in drug discovery. Its structural features, including the amino and cyano groups, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 289483-87-0 |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

Synthesis Pathway

The synthesis of this compound is achieved through a catalytic hydrogenation of its nitro precursor, 4-methyl-7-nitro-1H-indole-3-carbonitrile.

7-Amino-4-methyl-1H-indole-3-carbonitrile: An Unexplored Scaffold with Therapeutic Potential

For Immediate Release

Shanghai, China – December 27, 2025 – The compound 7-amino-4-methyl-1H-indole-3-carbonitrile is cataloged as a screening compound, primarily for hit identification in high-throughput screening campaigns targeting various disease areas, notably in oncology and anti-inflammatory research. Despite its availability and classification as a molecule of interest for drug discovery, a comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of its specific biological activities. At present, there are no publicly available studies that detail the quantitative biological data, specific molecular targets, or modulated signaling pathways for this particular chemical entity.

This technical guide aims to provide a foundational understanding of the potential of this compound by examining the known biological activities of structurally related indole and aminomethylindole derivatives. This analysis will serve as a starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this novel scaffold.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. The versatility of the indole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Notably, indole derivatives have been successfully developed as anti-cancer agents, kinase inhibitors, and anti-inflammatory drugs.

Potential Therapeutic Avenues for this compound

Given the established pharmacological importance of the indole nucleus, this compound represents a promising, yet unexplored, area for drug discovery. The presence of the amino and cyano groups offers opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway Involvement:

Based on the activities of other indole derivatives, it is plausible that this compound could interact with key signaling pathways implicated in cancer and inflammation. A hypothetical workflow for investigating these potential interactions is outlined below.

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Future Directions and a Call for Research

The absence of specific biological data for this compound underscores a clear opportunity for novel research. Future investigations should focus on:

-

Broad-panel biological screening: To identify initial hit activities against a wide range of molecular targets.

-

Mechanism of action studies: To elucidate the specific signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies: To guide the synthesis of more potent and selective derivatives.

The exploration of this compound and its analogs holds the potential to uncover new therapeutic agents for unmet medical needs. This technical guide serves as a call to the scientific community to embark on the systematic investigation of this promising but understudied chemical scaffold.

Disclaimer

This document is intended for informational purposes only and is directed at a specialized audience of researchers, scientists, and drug development professionals. The information provided is based on the general knowledge of indole chemistry and does not represent specific findings for this compound. As there is no direct experimental data available for this compound, any implied biological activity is purely hypothetical. Researchers are strongly encouraged to conduct their own comprehensive studies to determine the actual biological profile of this molecule.

An In-Depth Technical Overview of 7-amino-4-methyl-1H-indole-3-carbonitrile and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic compound featuring a substituted indole core. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The presence of an amino group at the 7-position and a carbonitrile at the 3-position offers versatile points for chemical modification, making this scaffold an intriguing starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the available technical information on this compound, with a primary focus on its synthesis. Despite extensive searches of scientific literature and patent databases, detailed information on the biological activities, pharmacological properties, and structure-activity relationships (SAR) of its derivatives remains largely undisclosed in the public domain.

Core Structure and Chemical Properties

Chemical Name: this compound CAS Number: 289483-87-0 Molecular Formula: C₁₀H₉N₃ Molecular Weight: 171.20 g/mol

The core structure consists of a bicyclic indole ring system with a methyl group at position 4, a cyano (carbonitrile) group at position 3, and an amino group at position 7. The nitrile group is a versatile functional group in medicinal chemistry, known to act as a hydrogen bond acceptor and a bioisostere for other functional groups.[4]

Synthesis of this compound

A general and efficient synthetic route to this compound has been reported. The synthesis starts from the corresponding nitro-indole precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile to the desired 7-amino derivative.

Materials:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether (MTBE)

-

Hexane

Procedure:

-

Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in a 1:1 mixture of tetrahydrofuran and methanol.

-

Add a catalytic amount of platinum(IV) oxide to the suspension.

-

Subject the mixture to hydrogenation at room temperature under a hydrogen pressure of 3 atmospheres.

-

Monitor the reaction for completion.

-

Upon completion, remove the platinum catalyst by filtration.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Add a mixture of tert-butyl methyl ether and hexane to the residue to precipitate the product.

-

Collect the precipitated crystals by filtration to yield this compound.

This method has been reported to produce the final compound in high yield.

Derivatives and Biological Activity: A Survey of the Landscape

The 3-cyano-indole moiety is a known pharmacophore in various biologically active molecules. For instance, derivatives of indole-3-carbonitrile have been investigated as inhibitors of Tropomyosin receptor kinase (TRK) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[10][11] These findings suggest that the this compound scaffold could potentially be explored for similar activities.

Future Directions and Untapped Potential

The lack of extensive public data on the biological activities of this compound derivatives presents both a challenge and an opportunity. The core structure possesses desirable features for drug design, including a privileged indole scaffold and functional groups amenable to diversification through various chemical reactions.

Future research in this area could involve:

-

Library Synthesis: The synthesis and screening of a diverse library of derivatives, modifying the 7-amino group and potentially the indole nitrogen, to explore the structure-activity relationships.

-

Target-Based Screening: Evaluating the core compound and its derivatives against a panel of relevant biological targets, such as kinases, given the prevalence of the indole scaffold in kinase inhibitors.

-

Phenotypic Screening: Utilizing cell-based assays to identify potential therapeutic areas for this class of compounds.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a promising scaffold for medicinal chemistry exploration. While a detailed synthesis protocol for the core molecule is available, there is a notable absence of public data regarding the biological activities and pharmacological properties of its derivatives. This knowledge gap highlights an unexplored area of chemical space that may hold potential for the discovery of novel therapeutic agents. Further research is warranted to synthesize and evaluate derivatives of this scaffold to unlock their potential therapeutic value.

Visualizations

Due to the lack of specific data on signaling pathways or complex experimental workflows for derivatives of this compound, a relevant diagram cannot be generated at this time. A generalized workflow for the synthesis is described in the text.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific and patent literature. The absence of detailed biological data for the derivatives of this compound in the public domain does not preclude the existence of such data in proprietary databases. Researchers should conduct their own comprehensive literature and patent searches for the most up-to-date information.

References

- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. WO2022155111A1 - Indole derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 8. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 7-amino-4-methyl-1H-indole-3-carbonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting theoretical and computational studies on 7-amino-4-methyl-1H-indole-3-carbonitrile. Due to a lack of extensive published theoretical research on this specific molecule, this document serves as a detailed roadmap for researchers. It outlines established computational chemistry techniques, including Density Functional Theory (DFT) and molecular docking, by drawing parallels with studies on analogous indole derivatives. The guide includes hypothetical experimental protocols, data presentation templates, and visualizations to facilitate future research into the electronic, spectroscopic, and potential therapeutic properties of this compound.

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. The indole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The addition of an amino group at the 7-position, a methyl group at the 4-position, and a carbonitrile group at the 3-position suggests a molecule with interesting electronic properties and potential for diverse chemical interactions.

Theoretical studies are crucial for elucidating the structure-property relationships of novel compounds. Techniques such as Density Functional Theory (DFT) can predict molecular geometry, electronic structure, and spectroscopic properties. Molecular docking simulations can forecast the binding affinity and mode of interaction with biological macromolecules, thereby identifying potential therapeutic targets. This guide outlines the essential theoretical and computational approaches to characterize this compound.

Molecular Structure and Known Experimental Data

The foundational step in any theoretical study is understanding the molecule's basic structure and any available experimental data.

Caption: 2D structure of this compound.

Synthesis

A general method for the synthesis of this compound involves the reduction of a nitro precursor.

Experimental Protocol: Synthesis

-

Starting Material: 4-methyl-7-nitro-1H-indole-3-carbonitrile.

-

Solvent: A 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Catalyst: Platinum(IV) oxide (PtO₂).

-

Procedure: a. Suspend 4-methyl-7-nitro-1H-indole-3-carbonitrile in the THF/MeOH solvent mixture. b. Add platinum(IV) oxide as the catalyst. c. Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 3 atm) at room temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, filter to remove the catalyst. f. Concentrate the filtrate to dryness. g. Recrystallize the residue from a suitable solvent system (e.g., tert-butyl methyl ether and hexane) to obtain the final product.

Spectroscopic Data

| Data Type | Values |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s) |

Theoretical Methodologies and Protocols

This section details the computational methods that can be employed to study this compound.

Caption: A typical workflow for theoretical studies on a small molecule.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems.

Computational Protocol: DFT

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization.

-

Geometry Optimization: a. Input the initial molecular structure. b. Perform a full geometry optimization without constraints to find the lowest energy conformation.

-

Frequency Calculation: a. Use the optimized geometry to calculate vibrational frequencies. b. Confirm that the structure is a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.

-

Electronic Properties: a. Analyze the output to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). b. Calculate the Molecular Electrostatic Potential (MEP) to identify regions of electrophilic and nucleophilic attack.

-

Spectroscopic Properties: a. Simulate the IR spectrum from the calculated vibrational frequencies. b. Use Time-Dependent DFT (TD-DFT) to calculate electronic transitions and simulate the UV-Vis spectrum. c. Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict ¹H and ¹³C NMR chemical shifts.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Computational Protocol: Molecular Docking

-

Software: AutoDock, Schrödinger Maestro, or similar molecular modeling suites.

-

Ligand Preparation: a. Use the DFT-optimized structure of this compound. b. Assign partial charges and define rotatable bonds.

-

Target Selection and Preparation: a. Identify a protein target of interest (e.g., a kinase, receptor, or enzyme). b. Obtain the crystal structure from the Protein Data Bank (PDB). c. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. d. Define the binding site (grid box) based on the location of a co-crystallized ligand or active site residues.

-

Docking Simulation: a. Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a series of possible binding poses.

-

Analysis: a. Rank the poses based on their predicted binding energy (docking score). b. Visualize the top-ranked poses to analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

Predicted Data and Interpretation (Hypothetical)

Based on the methodologies described above, the following tables present the types of quantitative data that would be generated.

DFT-Calculated Molecular Properties

| Parameter | Predicted Value | Interpretation |

| Optimized Bond Lengths (Å) | e.g., C-C, C-N, C-H | Provides the most stable three-dimensional structure. |

| Optimized Bond Angles (°) | e.g., C-N-H, C-C-C | Further defines the molecular geometry. |

| HOMO Energy (eV) | e.g., -5.8 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | e.g., -1.2 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | e.g., 4.6 | Indicates chemical reactivity and electronic transitions. |

| Dipole Moment (Debye) | e.g., 3.5 | Measures the overall polarity of the molecule. |

Simulated Spectroscopic Data

| Spectrum | Key Predicted Peaks | Assignment |

| IR (cm⁻¹) | e.g., ~3400, ~2200, ~1600 | N-H stretch, C≡N stretch, C=C stretch |

| UV-Vis (nm) | e.g., ~280, ~350 | π → π* transitions |

| ¹H NMR (ppm) | e.g., Chemical shifts for aromatic, methyl, and amino protons | Correlates electronic environment with proton signals. |

| ¹³C NMR (ppm) | e.g., Chemical shifts for all unique carbon atoms | Provides a map of the carbon skeleton. |

Molecular Docking Results

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

| e.g., Protein Kinase (XXXX) | e.g., -8.5 | e.g., Lys72, Glu91, Leu135 |

| e.g., Receptor (YYYY) | e.g., -7.9 | e.g., Tyr100, Phe258, Arg292 |

Conclusion

While direct theoretical studies on this compound are not yet prevalent in scientific literature, this guide provides a robust framework for initiating such research. By applying the detailed DFT and molecular docking protocols outlined herein, researchers can systematically investigate the geometric, electronic, spectroscopic, and potential biological properties of this promising molecule. The methodologies and data templates presented are intended to standardize future computational work and accelerate the discovery of new applications for this and related indole derivatives in drug development and materials science.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a valuable intermediate in medicinal chemistry and drug discovery. The primary method described is the catalytic hydrogenation of the corresponding 7-nitroindole derivative.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Starting Material | Product | Reagents & Catalyst | Solvent | Yield (%) |

| 4-methyl-7-nitro-1H-indole-3-carbonitrile | This compound | H₂, Platinum oxide | Tetrahydrofuran, Methanol | 99.8 |

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 4-methyl-7-nitro-1H-indole-3-carbonitrile to the desired this compound.

Materials:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

-

Platinum oxide (430 mg, 1.87 mmol)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

Methanol (MeOH), anhydrous (100 mL)

-

tert-Butyl methyl ether (TBME)

-

Hexane

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A suspension of 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole was prepared in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

-

To this suspension, 430 mg (1.87 mmol) of platinum oxide was added as a catalyst.[1]

-

The hydrogenation reaction was conducted at room temperature under a hydrogen pressure of 3 atm.[1]

-

Upon completion of the reaction, the catalyst was removed by filtration.[1]

-

The filtrate was then concentrated to dryness using a rotary evaporator.[1]

-

A mixed solvent of tert-butyl methyl ether and hexane was added to the resulting residue.[1]

-

The precipitated crystals of the product were collected by filtration to yield 10.7 g of this compound.[1]

Characterization Data:

-

Yield: 99.8%[1]

-

¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Visualizations

Caption: Synthesis of this compound.

References

Application Notes and Protocols: Laboratory Preparation of 7-amino-4-methyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The procedure outlined is based on the catalytic hydrogenation of its nitro precursor.

Overview

The synthesis of this compound is achieved through the reduction of the corresponding 7-nitro derivative, 4-methyl-7-nitro-1H-indole-3-carbonitrile. This process involves a catalytic hydrogenation reaction, a common and efficient method for converting nitro groups to primary amines. The protocol detailed below specifies the reagents, conditions, and purification steps to obtain the desired product in high yield.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value |

| Starting Material | 4-methyl-7-nitro-1H-indole-3-carbonitrile |

| Mass of Starting Material | 12.6 g |

| Moles of Starting Material | 62.6 mmol |

| Catalyst | Platinum (IV) oxide (PtO₂) |

| Mass of Catalyst | 430 mg |

| Moles of Catalyst | 1.87 mmol |

| Product | This compound |

| Mass of Product | 10.7 g |

| Yield | 99.8% |

Experimental Protocol

This protocol describes the synthesis of this compound via catalytic hydrogenation.[1]

Materials and Reagents:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Platinum (IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether (MTBE)

-

Hexane

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas.

-

Pressurize the vessel to 3 atm with hydrogen.[1]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended to confirm the consumption of the starting material).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas from the vessel.

-

Remove the catalyst by filtering the reaction mixture through a pad of Celite or a suitable filter.[1]

-

Wash the filter cake with a small amount of methanol or tetrahydrofuran to recover any residual product.

-

Combine the filtrates and concentrate them to dryness using a rotary evaporator.[1]

-

-

Product Isolation:

-

To the resulting residue, add a mixed solvent of tert-butyl methyl ether and hexane.[1]

-

Stir the mixture to induce precipitation of the product.

-

Collect the precipitated crystals by filtration, washing with a small amount of cold hexane.[1]

-

Dry the collected solid under vacuum to yield 10.7 g of this compound as the final product.[1]

-

Characterization: The product can be characterized using standard analytical techniques. The reported ¹H-NMR data for the product is as follows:

-

¹H-NMR (DMSO-d₆): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

References

Synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed reaction conditions and a comprehensive experimental protocol for the synthesis of 7-amino-4-methyl-1H-indole-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described method is a catalytic hydrogenation of 4-methyl-7-nitro-1H-indole-3-carbonitrile.

Reaction Conditions Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-methyl-7-nitro-1H-indole-3-carbonitrile |

| Catalyst | Platinum oxide (PtO₂) |

| Solvents | Tetrahydrofuran (THF), Methanol (MeOH) |

| Temperature | Room Temperature |

| Pressure | 3 atm (Hydrogen) |

| Yield | 99.8% |

Experimental Protocol

This protocol details the catalytic hydrogenation of 4-methyl-7-nitro-1H-indole-3-carbonitrile to produce this compound.[1]

Materials:

-

4-methyl-7-nitro-1H-indole-3-carbonitrile (12.6 g, 62.6 mmol)

-

Platinum oxide (430 mg, 1.87 mmol)

-

Tetrahydrofuran (THF) (100 mL)

-

Methanol (MeOH) (100 mL)

-

tert-Butyl methyl ether

-

Hexane

-

Hydrogenation apparatus

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, suspend 12.6 g (62.6 mmol) of 3-cyano-4-methyl-7-nitro-1H-indole in a solvent mixture of 100 mL of tetrahydrofuran and 100 mL of methanol.[1]

-

Catalyst Addition: Add 430 mg (1.87 mmol) of platinum oxide to the suspension.[1]

-

Hydrogenation: Carry out the hydrogenation reaction at room temperature under a hydrogen pressure of 3 atm.[1] Monitor the reaction progress until completion.

-

Work-up: After the reaction is complete, remove the catalyst by filtration.[1] Concentrate the filtrate to dryness under reduced pressure.[1]

-

Purification: To the resulting residue, add a mixed solvent of tert-butyl methyl ether and hexane.[1] Collect the precipitated crystals by filtration to yield 10.7 g of this compound (99.8% yield).[1]

-

Characterization: The product can be characterized by ¹H-NMR. The expected peaks are (DMSO-d6): δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[1]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 7-Amino-4-methyl-1H-indole-3-carbonitrile in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and quantitative biological data for 7-amino-4-methyl-1H-indole-3-carbonitrile are not extensively available in the public domain. This document provides insights into its potential uses based on the well-established roles of the broader classes of 7-aminoindole and 3-cyanoindole derivatives in drug discovery. The experimental protocols and data presented are illustrative and based on methodologies commonly applied to analogous compounds.

Introduction

This compound is a functionalized indole derivative that, while commercially available, is primarily utilized as a versatile chemical building block in synthetic and medicinal chemistry.[1] The indole scaffold itself is a privileged structure in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[2] The specific functional groups of this compound—a 7-amino group, a 4-methyl group, and a 3-carbonitrile moiety—offer multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries for biological screening.[1]

The 7-amino group provides a handle for various chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3][4] The 3-carbonitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or be transformed into other functional groups.[5] This strategic placement of functional groups suggests the potential for developing derivatives of this compound as inhibitors of various biological targets, particularly protein kinases.

Potential Medicinal Chemistry Applications

The 7-aminoindole scaffold is a key component in a variety of biologically active compounds. Its structural similarity to the purine core of ATP makes it a suitable template for designing ATP-competitive kinase inhibitors.[6][7] Derivatives of the closely related 7-azaindole are well-documented as potent inhibitors of a wide range of kinases.[8][9][10][11][12] By analogy, derivatives of this compound could be investigated for similar activities.

Key Potential Therapeutic Areas:

-

Oncology: As kinase inhibitors targeting receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular signaling kinases (e.g., CDKs, PI3K).[13][14][15]

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

-

Neurodegenerative Diseases: Modulating the activity of kinases implicated in neuronal function and pathology.

Synthesis Protocol

A common route for the synthesis of 7-aminoindoles involves the reduction of the corresponding 7-nitroindole derivative.

Protocol: Synthesis of this compound from 4-Methyl-7-nitro-1H-indole-3-carbonitrile [16]

Materials:

-

4-Methyl-7-nitro-1H-indole-3-carbonitrile

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Platinum(IV) oxide (PtO₂)

-

Hydrogen gas (H₂)

-

Tert-butyl methyl ether (TBME)

-

Hexane

-

Filtration apparatus

-

Rotary evaporator

-

Hydrogenation reactor

Procedure:

-

Suspend 12.6 g (62.6 mmol) of 4-methyl-7-nitro-1H-indole-3-carbonitrile in a solvent mixture of 100 mL of THF and 100 mL of methanol.

-

Add 430 mg (1.87 mmol) of platinum(IV) oxide to the suspension.

-

Transfer the mixture to a hydrogenation reactor.

-

Pressurize the reactor with hydrogen gas to 3 atm.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate to dryness using a rotary evaporator.

-

To the residue, add a mixed solvent of tert-butyl methyl ether and hexane to precipitate the product.

-

Collect the precipitated crystals by filtration to yield this compound.

Expected Yield: Approximately 10.7 g (99.8%).

Characterization: The product can be characterized by ¹H-NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ (ppm) 2.47 (3H, s), 5.07 (2H, s), 6.34 (1H, d, J = 7.6 Hz), 6.64 (1H, d, J = 7.6 Hz), 8.10 (1H, s), 11.70 (1H, br s).[16]

Illustrative Experimental Protocols

The following protocols are representative examples of how derivatives of this compound could be evaluated for biological activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Illustrative Example)

This protocol describes a general method for screening compounds against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.[17]

Materials:

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

Recombinant protein kinases.

-

Kinase-specific peptide substrates.

-

ATP.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Luminescent kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96-well or 384-well plates.

-

Multichannel pipettes or automated liquid handler.

-

Plate reader capable of measuring luminescence.

Procedure:

-